molecular formula C5H8O5 B3048523 Methoxysuccinic acid CAS No. 1726-80-3

Methoxysuccinic acid

Cat. No.: B3048523
CAS No.: 1726-80-3
M. Wt: 148.11 g/mol
InChI Key: GTWJUDXIBMRDNK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxysuccinic acid can be synthesized through several methods. One common approach involves the partial hydrogenation of itaconic acid over Raney nickel . Another method includes the hydrocyanation of ethyl crotonate, followed by hydrolysis of the ester and nitrile substituents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methoxysuccinic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Methoxysuccinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of methoxysuccinic acid involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative of this compound being studied .

Comparison with Similar Compounds

Methoxysuccinic acid can be compared with other similar compounds, such as:

Uniqueness: this compound’s uniqueness lies in its methoxy group, which provides distinct reactivity and potential for various applications compared to its analogs .

Biological Activity

Methoxysuccinic acid (MSA) is an organic compound that has gained attention in various fields of research due to its biological activity and potential therapeutic applications. This article delves into the biological properties of this compound, highlighting its metabolic pathways, effects on health, and relevant case studies.

Chemical Structure and Properties

This compound, a derivative of succinic acid, features a methoxy group attached to one of its carbon atoms. Its chemical formula is C5H8O4C_5H_8O_4, and it is classified as a dicarboxylic acid. The presence of the methoxy group influences its solubility and reactivity, making it a versatile compound in biochemical applications.

Metabolic Pathways

1. Role in the Tricarboxylic Acid Cycle:
this compound is involved in metabolic pathways that intersect with the tricarboxylic acid (TCA) cycle. It can serve as a substrate for various enzymatic reactions, leading to the production of energy through cellular respiration. Abnormal levels of this compound have been linked to metabolic disorders, particularly in conditions such as isovaleric acidaemia (IVA), where it acts as an initiating substrate for harmful methylated metabolites .

2. Biomarker for Disease:
Research indicates that elevated levels of this compound can be indicative of certain metabolic disorders. For instance, in patients with ethylmalonic encephalopathy, increased urinary excretion of this compound correlates with clinical symptoms such as developmental delays and metabolic disturbances .

Biological Effects and Therapeutic Potential

1. Cytotoxicity and Cellular Metabolism:
Studies have shown that this compound can influence cellular metabolism significantly. In vitro experiments using various cell lines, including IPEC-J2 cells (intestinal epithelial cells), demonstrated that this compound affects glycolytic enzyme activity and lactate production, suggesting a role in energy metabolism regulation .

2. Nephrotoxicity Studies:
In research focused on nephrotoxicity induced by compounds like aristolochic acid, this compound was identified as a potential biomarker for early detection of kidney injury. Its levels were altered in response to different dosages of nephrotoxic agents, highlighting its role in monitoring renal health .

Case Studies

Study Findings
Isovaleric Acidaemia Elevated urinary levels of this compound were found in patients, correlating with clinical symptoms and abnormal TCA cycle metabolites .
Ethylmalonic Encephalopathy Patients exhibited significant increases in urinary this compound, which served as a diagnostic marker for the condition .
Nephrotoxicity Assessment This compound levels were analyzed in rats treated with aristolochic acid, revealing its potential as an early metabolic biomarker for kidney injury .

Properties

IUPAC Name

2-methoxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-10-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWJUDXIBMRDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452024
Record name methoxysuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1726-80-3
Record name methoxysuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 500 g of electrolyte containing 9.4% of furan, 40% of dimethyl maleate, 1% of NaBr and 49.6% of methanol were electrolyzed at 19-24° C. using a current of 5 A until the charge input was 1.1 F with respect to dimethyl maleate (which corresponds to 2.4 F with respect to furan). The effluent contained the products, furan and dimethoxyfurans, in a ratio of 1.0:9.3, which corresponds to a conversion of 90%. The selectivity to dimethoxydihydrofuran/dimethoxytetrahydrofuran was 99%. Dimethyl maleate conversion was more than 99%. Tetramethyl butanetetracarboxylate and dimethyl succinate were formed in a ratio of 1:0.31 and tetramethyl butanetetracarboxylate and methoxysuccinic acid in a ratio of 1:1.15.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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